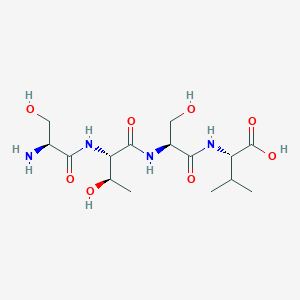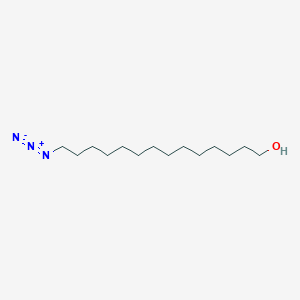
14-Azidotetradecan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
14-Azidotetradecan-1-ol is an organic compound characterized by the presence of an azide group (-N₃) attached to a long carbon chain with a hydroxyl group (-OH) at one end
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 14-Azidotetradecan-1-ol can be synthesized through a multi-step process. One common method involves the conversion of tetradecan-1-ol to 14-bromotetradecan-1-ol, followed by the substitution of the bromine atom with an azide group using sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction typically requires heating to facilitate the substitution reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 14-Azidotetradecan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azide group can be reduced to an amine group (-NH₂) using reducing agents like hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Click Chemistry: The azide group can participate in click chemistry reactions, particularly the Huisgen cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions:
Sodium Azide (NaN₃): Used for the substitution of halides with the azide group.
Hydrogen Gas (H₂) and Palladium on Carbon (Pd/C): Used for the reduction of the azide group to an amine.
Copper(I) Catalysts: Used in click chemistry reactions to facilitate the cycloaddition of azides and alkynes.
Major Products Formed:
Amines: Formed through the reduction of the azide group.
Triazoles: Formed through click chemistry reactions with alkynes.
Aplicaciones Científicas De Investigación
14-Azidotetradecan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, particularly in click chemistry for the formation of triazoles.
Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for the synthesis of bioactive molecules.
Industry: Employed in the production of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 14-Azidotetradecan-1-ol primarily involves its reactivity due to the azide group. The azide group can undergo cycloaddition reactions with alkynes to form stable triazole rings, which are useful in various chemical and biological applications. Additionally, the reduction of the azide group to an amine allows for further functionalization and incorporation into more complex molecules.
Comparación Con Compuestos Similares
Tetradecan-1-ol: A long-chain fatty alcohol with a hydroxyl group at one end, similar to 14-Azidotetradecan-1-ol but lacking the azide group.
14-Azido-3,6,9,12-tetraoxatetradecan-1-ol: Another azide-containing compound with a similar carbon chain length but with additional ether linkages.
Uniqueness: this compound is unique due to the presence of both the azide and hydroxyl groups, which provide distinct reactivity and functionalization options. The azide group enables participation in click chemistry, while the hydroxyl group allows for further derivatization and incorporation into various chemical frameworks.
Propiedades
Fórmula molecular |
C14H29N3O |
|---|---|
Peso molecular |
255.40 g/mol |
Nombre IUPAC |
14-azidotetradecan-1-ol |
InChI |
InChI=1S/C14H29N3O/c15-17-16-13-11-9-7-5-3-1-2-4-6-8-10-12-14-18/h18H,1-14H2 |
Clave InChI |
UPHDLQBYWJXSCW-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCCCO)CCCCCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



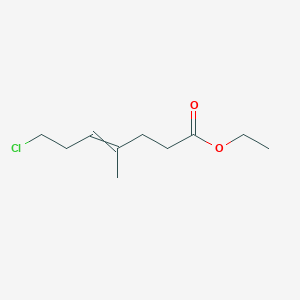
![3-[(5-amino-1H-1,2,4-triazol-3-yl)amino]benzenesulfonamide](/img/structure/B12520764.png)

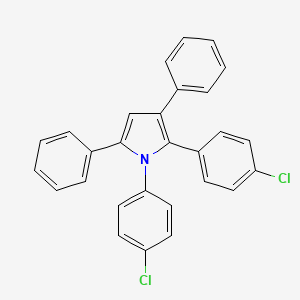
![Bis[2-(3-octadecylureido)ethyl] persulfide](/img/structure/B12520775.png)
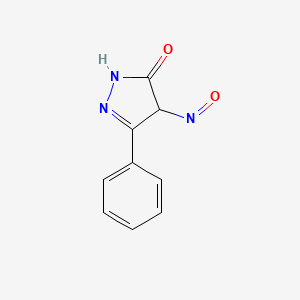
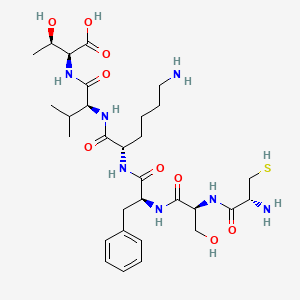
![2,3-Diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B12520802.png)


![Ethyl butyl[2-(4-methoxy-9H-xanthen-9-yl)ethyl]carbamate](/img/structure/B12520832.png)
![1,3-Bis[4-(hexadecyloxy)phenyl]propane-1,3-dione](/img/structure/B12520833.png)
